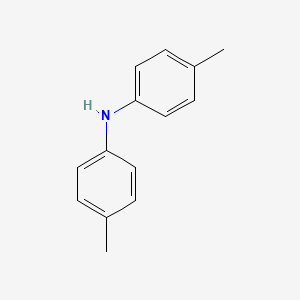

4,4'-Dimethyldiphenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPVVNRNAHRJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060726 | |

| Record name | 4,4'-Dimethyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-93-9 | |

| Record name | Bis(4-methylphenyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methyl-N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethyldiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethyldiphenylamine, also known as di-p-tolylamine, is a crucial chemical intermediate in the synthesis of dyes, antioxidants, and as a building block in materials science and pharmaceutical research.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the Ullmann condensation and the Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in the effective synthesis of this versatile compound.

Introduction

This compound is a diarylamine characterized by two p-tolyl groups attached to a central nitrogen atom.[1] It typically appears as a white to pale yellow crystalline solid and is soluble in common organic solvents.[1] Its synthesis is of significant interest due to its wide range of applications. This guide will explore the most prevalent and effective methods for its preparation, providing detailed procedural information and comparative data.

Key Synthetic Pathways

The synthesis of this compound is primarily achieved through carbon-nitrogen (C-N) bond formation reactions. The two most prominent methods are the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. Additionally, an industrial method involving the reaction of p-toluidine with p-cresol will be discussed.

Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of diaryl ethers, thioethers, and amines. It involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol. While effective, this reaction often requires high temperatures and stoichiometric amounts of copper.

Mechanism: The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes a coupling reaction with the aryl halide.

General Reaction: p-Toluidine + p-Iodotoluene --(Cu Catalyst, Base)--> this compound

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[4]

Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the diarylamine product, regenerating the palladium(0) catalyst.[4][5]

General Reaction: p-Toluidine + p-Bromotoluene --(Pd Catalyst, Ligand, Base)--> this compound

Industrial Synthesis from p-Toluidine and p-Cresol

A patented industrial method describes the synthesis of this compound from p-toluidine. In this process, p-toluidine is first hydrolyzed under acidic conditions to produce p-cresol, which then reacts with another molecule of p-toluidine to yield the final product. This method is noted for its simple process, mild reaction conditions, and low cost.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic pathways to this compound.

Table 1: Industrial Synthesis via p-Toluidine and p-Cresol

| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Perfluorinated sulfonic resin | 280 | 16 | 9.8 | 99.60 | CN105820056A |

| Zirconium inorganic solid acid | 290 | 15.5 | 9.3 | 99.85 | CN105820056A |

Table 2: Buchwald-Hartwig Amination

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Pd(IPrme)(acac)Cl] | IPrme | LiHMDS | 1,4-dioxane | 110 | 3 | 99 | ChemicalBook |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | Not specified for this specific product, but a general protocol. | Organic Synthesis |

Experimental Protocols

Buchwald-Hartwig Amination of p-Bromotoluene with p-Toluidine

This protocol is based on a general procedure for Buchwald-Hartwig amination.

Materials:

-

p-Bromotoluene

-

p-Toluidine

-

[Pd(IPr*me)(acac)Cl] (or other suitable palladium catalyst/ligand system)

-

Lithium hexamethyldisilazane (LiHMDS) (or another suitable base)

-

Anhydrous 1,4-dioxane (or another suitable solvent)

Procedure: [6]

-

In a dry, inert atmosphere (e.g., under argon in a glovebox), charge a reaction vial with the palladium catalyst, p-toluidine (1.1 mmol), and p-bromotoluene (1.0 mmol).[6]

-

Add anhydrous 1,4-dioxane (1 mL) to the vial and seal it with a screw cap fitted with a septum.[6]

-

Inject LiHMDS (1.1 mmol) into the reaction mixture at room temperature.[6]

-

Heat the reaction mixture to 110 °C and stir for 3 hours.[6]

-

After cooling to room temperature, evaporate the dioxane.[6]

-

Dissolve the crude product in dichloromethane (CH₂Cl₂) and filter through a pad of silica gel topped with Celite.[6]

-

Elute the pad with additional CH₂Cl₂.[6]

-

Purify the product by silica gel chromatography to obtain pure this compound.[6]

Signaling Pathways and Experimental Workflows

Synthesis Pathways Overview

Caption: Overview of major synthesis pathways for this compound.

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow for Buchwald-Hartwig Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the Buchwald-Hartwig amination offering a highly efficient and versatile laboratory-scale method, while the reaction of p-toluidine with p-cresol presents a viable industrial-scale process. The choice of synthesis route will depend on factors such as the desired scale, available starting materials, and required purity. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable method for their specific needs. Further optimization of reaction conditions for the classical Ullmann condensation could also provide a cost-effective alternative.

References

An In-depth Technical Guide to the Physicochemical Properties of Bis(4-methylphenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylphenyl)amine, also known as di-p-tolylamine or 4,4'-dimethyldiphenylamine, is an aromatic amine with significant applications in chemical synthesis and materials science.[1] Its utility as an intermediate in the production of dyes, pigments, and certain polymers, as well as its role as a hole transport material in organic light-emitting diodes (OLEDs), underscores the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of bis(4-methylphenyl)amine, complete with detailed experimental protocols and structured data for easy reference.

Core Physicochemical Properties

The fundamental physicochemical properties of bis(4-methylphenyl)amine are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including its solubility, reactivity, and potential for membrane permeation.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | [1][2] |

| Molecular Weight | 197.28 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 78-82 °C | [4] |

| Boiling Point | 330.5 °C | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.611 | [2] |

Partition and Ionization Properties

| Property | Value | Source |

| XLogP3 (Computed) | 4.2 | [2] |

| pKa (Predicted) | 1.68 ± 0.40 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

Melting Point Determination

The melting point of bis(4-methylphenyl)amine can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the crystalline bis(4-methylphenyl)amine is finely powdered.

-

A capillary tube is sealed at one end and a small amount of the powdered sample is introduced.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination

The boiling point can be determined using the Thiele tube method.

Procedure:

-

A small amount of bis(4-methylphenyl)amine is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of bis(4-methylphenyl)amine in various solvents can be assessed through simple mixing experiments.

Procedure:

-

A small, measured amount of bis(4-methylphenyl)amine is added to a test tube.

-

A measured volume of the solvent of interest is added to the test tube.

-

The mixture is agitated vigorously for a set period.

-

Visual inspection is used to determine if the solid has dissolved completely, partially, or not at all. This can be performed with a range of polar and non-polar solvents to establish a solubility profile.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of bis(4-methylphenyl)amine can be determined by potentiometric titration.

Procedure:

-

A known concentration of bis(4-methylphenyl)amine is dissolved in a suitable solvent, typically a mixture of an organic solvent and water.

-

A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

A pH electrode is immersed in the amine solution, and the initial pH is recorded.

-

The acid titrant is added in small, known increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[5][6]

Procedure:

-

A solution of bis(4-methylphenyl)amine of known concentration is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water are placed in a separatory funnel.

-

The bis(4-methylphenyl)amine solution is added to the funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.[5][6]

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of bis(4-methylphenyl)amine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of bis(4-methylphenyl)amine.

References

An In-depth Technical Guide to 4,4'-Dimethyldiphenylamine (CAS: 620-93-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyldiphenylamine, also known as di-p-tolylamine, is an aromatic amine with significant applications in various fields of chemical research and industry. Its antioxidant properties make it a valuable additive in materials science, particularly in the stabilization of polymers and lubricants. Furthermore, its chemical structure serves as a versatile building block in organic synthesis for the development of novel dyes, electronic materials, and potentially therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and relevant experimental protocols for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, application, and in the design of experimental procedures.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 620-93-9 | [1] |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.28 g/mol | [1] |

| Appearance | Off-white to yellow or light brown crystalline powder | [2] |

| Melting Point | 77°C to 84°C | [2] |

| Boiling Point | Not explicitly found in search results. | |

| Solubility | Soluble in various organic solvents. Specific quantitative data in a range of solvents is not readily available in the provided search results. A general solubility testing protocol is provided in Section 4.3. | [3][4] |

Table 2: Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including peak assignments and coupling constants, were not available in the performed searches. However, data for structurally related compounds can provide valuable insights. For reference, the typical chemical shifts for protons and carbons in similar aromatic amine structures are as follows:

-

¹H NMR: Aromatic protons typically appear in the range of 6.5-8.0 ppm. The N-H proton signal is often a broad singlet and its chemical shift is concentration and solvent dependent. The methyl protons would appear further upfield, likely in the 2.0-2.5 ppm range.[5][6]

-

¹³C NMR: Aromatic carbons show signals in the downfield region of the spectrum (110-150 ppm). The methyl carbons would have a characteristic signal in the aliphatic region (around 20-30 ppm).[5]

-

FT-IR: Characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[7][8][9]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 197. The fragmentation pattern of aromatic amines often involves the loss of hydrogen and cleavage of bonds adjacent to the amine group.[10][11][12][13][14]

Synthesis and Reaction Mechanisms

Synthesis via Ullmann Condensation

A common and effective method for the synthesis of diarylamines like this compound is the Ullmann condensation.[2][15][16][17] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.

Antioxidant Mechanism

Diphenylamine and its derivatives are known to function as antioxidants by acting as radical scavengers. The mechanism involves the donation of a hydrogen atom from the amine group to a reactive radical species (R•), thereby neutralizing the radical and preventing it from causing oxidative damage. The resulting diphenylaminyl radical is stabilized by resonance over the aromatic rings, making the parent molecule an effective antioxidant.[18][19][20]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid organic compound.[21][22][23][24]

Materials:

-

This compound sample

-

Melting point capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, set the apparatus to heat rapidly to about 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

Synthesis of this compound via Ullmann Condensation

This protocol provides a general procedure for the synthesis of this compound based on the Ullmann condensation.[2][15][16][17]

Materials:

-

p-Iodotoluene

-

p-Toluidine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Nitrobenzene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add p-toluidine, p-iodotoluene, copper(I) iodide, and potassium carbonate.

-

Add the solvent (DMF or nitrobenzene) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts and the solvent. This typically involves partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

General Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a solid compound in various solvents.[3][4][25]

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small vials with screw caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a vial.

-

Add a small, known volume of the solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial and vigorously agitate the mixture using a vortex mixer or magnetic stirrer.

-

Observe the mixture for dissolution. If the solid dissolves completely, the compound is soluble at that concentration.

-

If the solid does not dissolve, incrementally add more solvent and continue to agitate until the solid dissolves completely, or until a large volume of solvent has been added, indicating low solubility.

-

To determine quantitative solubility, add an excess amount of the solid to a known volume of solvent and stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the saturated solution to remove the undissolved solid.

-

Carefully evaporate the solvent from a known volume of the filtrate and weigh the remaining solid to determine the solubility.

Antioxidant Activity Assessment using the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.[26][27][28][29]

Materials:

-

This compound

-

DPPH

-

Methanol or ethanol

-

UV-Vis spectrophotometer

-

Cuvettes or 96-well plate

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare a series of solutions of this compound in the same solvent at different concentrations.

-

In a cuvette or a well of a 96-well plate, mix a specific volume of the DPPH solution with a specific volume of the this compound solution.

-

As a control, mix the same volume of the DPPH solution with the pure solvent.

-

Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

- 1. This compound | 620-93-9 | FD55152 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. people.umass.edu [people.umass.edu]

- 17. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 18. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. thinksrs.com [thinksrs.com]

- 22. thinksrs.com [thinksrs.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. promptpraxislabs.com [promptpraxislabs.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

Unveiling the Molecular Architecture: A Guide to the Spectral Analysis of 4,4'-Dimethyldiphenylamine

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the spectral analysis of 4,4'-Dimethyldiphenylamine. This comprehensive whitepaper provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

This compound, also known as di-p-tolylamine, is an aromatic amine with the chemical formula C₁₄H₁₅N.[1][2][3] A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and application in various fields, including chemical synthesis and materials science.[2][3] This guide serves as a critical resource for professionals requiring precise analytical data and methodologies.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.01 | d | 4H | Ar-H (ortho to NH) |

| 6.91 | d | 4H | Ar-H (meta to NH) |

| 5.5 (approx.) | br s | 1H | N-H |

| 2.26 | s | 6H | -CH ₃ |

d = doublet, s = singlet, br = broad

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.7 | Ar-C -NH |

| 130.3 | Ar-C -CH₃ |

| 129.8 | Ar-C H (meta to NH) |

| 118.9 | Ar-C H (ortho to NH) |

| 20.6 | -C H₃ |

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | C=C aromatic ring stretch |

| 1520-1480 | Strong | C=C aromatic ring stretch |

| 1320-1250 | Strong | C-N stretch |

| 815 | Strong | p-disubstituted benzene C-H bend |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 197 | 100 | [M]⁺ (Molecular Ion) |

| 182 | ~80 | [M-CH₃]⁺ |

| 167 | ~20 | [M-2CH₃]⁺ or [M-C₂H₆]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 250 ppm

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of the empty sample compartment is recorded as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and deduce its structure.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

MS Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/s

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the spectral analysis process.

References

Crystal Structure of 4,4'-Dimethyldiphenylamine: A Technical Overview

To date, the complete crystal structure of 4,4'-Dimethyldiphenylamine, also known as di-p-tolylamine, has not been reported in publicly accessible crystallographic databases. Therefore, this guide provides a comprehensive overview of the methodologies used for crystal structure determination, the known physicochemical properties and applications of the title compound, and detailed crystallographic data for the closely related compound, 4,4'-dimethoxydiphenylamine, to serve as a reference.

Physicochemical Properties of this compound

This compound is a versatile organic compound with established applications in various industrial and research fields.[1][2][3] It is recognized for its antioxidant properties, making it a valuable additive in the manufacturing of rubber and plastics to enhance durability and prevent oxidative degradation.[1] Furthermore, it serves as a color stabilizer in the dye and pigment industry, ensuring the longevity of colors in textiles and coatings.[1] In the realm of research, it is explored for its potential in drug formulations, particularly to improve the solubility and bioavailability of active pharmaceutical ingredients.[1]

| Property | Value |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 74-82 °C |

| CAS Number | 620-93-9 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is primarily achieved through single-crystal X-ray diffraction.[4][5][6] This non-destructive analytical technique provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[6] The general protocol involves the following key steps:

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of interest that is of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant internal defects.[4]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-rays are recorded by a detector.[4][7]

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the unit cell.

-

Structure Refinement: The initial model of the crystal structure is refined against the experimental data to obtain a final, accurate representation of the atomic positions, bond lengths, and angles.[6]

Reference Data: Crystal Structure of 4,4'-Dimethoxydiphenylamine

While the crystal structure of this compound is not available, the crystallographic data for the structurally similar compound, 4,4'-Dimethoxydiphenylamine, has been determined and is available in the Crystallography Open Database (COD) under the entry number 7222379.[8][9] This information is presented below for illustrative purposes.

| Parameter | Value |

| Database ID | COD 7222379 |

| Crystal System | Orthorhombic |

| Space Group | C 2 c b |

| Unit Cell Dimensions | |

| a | 6.14510 Å |

| b | 26.7789 Å |

| c | 7.39200 Å |

| α | 90.00 ° |

| β | 90.00 ° |

| γ | 90.00 ° |

Applications in Drug Development and Research

Diphenylamine and its derivatives are a class of compounds with diverse biological activities and are utilized in various aspects of pharmaceutical research.[10] this compound, in particular, has been used as a reagent in comparative studies of the analgesic and anti-inflammatory properties of N-phenylanthranilic acids.[1] Its antioxidant properties are also of interest in drug development for mitigating oxidative stress, a factor implicated in numerous diseases.[1]

While specific signaling pathways involving this compound are not well-documented in the available literature, the general applications of diphenylamine derivatives suggest potential interactions with pathways related to inflammation and oxidative stress. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic targets of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 620-93-9 | FD55152 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. 4,4'-Dimethoxydiphenylamine|CAS 101-70-2 [benchchem.com]

- 9. 4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Diphenylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4,4'-Dimethyldiphenylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4,4'-dimethyldiphenylamine (also known as di-p-tolylamine) in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, compiles available qualitative data, and presents a robust experimental protocol for quantitative solubility determination. This guide is structured to provide not just data, but a foundational understanding of the molecular interactions that dictate solubility, empowering researchers to make informed decisions in their experimental designs.

Introduction to this compound and its Physicochemical Profile

This compound is a diarylamine compound with significant applications as an antioxidant, a stabilizer in polymers and rubbers, and an intermediate in the synthesis of dyes and other organic molecules.[1] Its utility in these applications is often contingent on its ability to be effectively dissolved and dispersed in various organic media. A thorough understanding of its solubility is therefore critical for process optimization, formulation development, and quality control.

Physicochemical Properties:

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at room temperature, appearing as an off-white to pale brown crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | [2] |

| Molecular Weight | 197.28 g/mol | [2] |

| Melting Point | 78-82 °C | [3] |

| Boiling Point | ~330 °C | [4] |

| Appearance | Off-white to pale brown crystalline powder | [1] |

| pKa | 1.68 ± 0.40 (Predicted) | [3] |

| LogP (Octanol/Water) | 4.12 (Predicted) | [5] |

The molecule's structure, featuring two nonpolar p-tolyl groups attached to a secondary amine, results in a largely nonpolar character. The high LogP value further substantiates its hydrophobicity and preference for lipophilic environments.[5] The central nitrogen atom with its lone pair of electrons can act as a hydrogen bond acceptor, though the steric hindrance from the bulky tolyl groups may limit this interaction.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the following interactions are key:

-

Van der Waals Forces: As a predominantly nonpolar molecule, London dispersion forces are the primary intermolecular interactions. Nonpolar solvents, such as toluene and hexane, which also exhibit these forces, are therefore expected to be good solvents.

-

Dipole-Dipole Interactions: While the molecule has a slight dipole moment due to the C-N bonds, its overall polarity is low. Polar aprotic solvents like acetone may offer some solubility through dipole-dipole interactions.

-

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor. Protic solvents like ethanol and methanol can engage in hydrogen bonding, potentially enhancing solubility compared to nonpolar solvents of similar size. However, the bulky nature of the tolyl groups may sterically hinder this interaction.

The interplay of these forces dictates the extent to which this compound will dissolve in a given solvent.

Qualitative Solubility Profile

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Water | Highly Polar Protic | Insoluble | [6] |

| Ethanol | Polar Protic | Soluble | [4] |

| Diethyl Ether | Weakly Polar | Soluble | [4] |

| Chloroform | Weakly Polar | Soluble, Slightly Soluble | [3][6] |

| Methanol | Polar Protic | Slightly Soluble | [3] |

This information aligns with the theoretical principles discussed above, indicating good solubility in common nonpolar to moderately polar organic solvents and poor solubility in water.

Experimental Protocol for Quantitative Solubility Determination

For many applications, a precise quantitative measure of solubility is required. The following is a detailed, field-proven protocol based on the isothermal shake-flask method, which is a gold standard for determining the equilibrium solubility of a solid in a liquid.

Principle

An excess of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically. This concentration represents the solubility of the compound in that solvent at that specific temperature.

Materials and Equipment

-

High-purity this compound (≥97%)[7]

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles. This step should be performed quickly to avoid temperature changes.

-

-

Concentration Analysis:

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Considerations for Accuracy

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature throughout the experiment is critical.

-

Purity: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials.

-

Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium.

-

Solid State: The crystalline form (polymorph) of the solid can affect its solubility. Ensure consistency in the solid material used.

Factors Influencing Solubility: A Conceptual Overview

The solubility of this compound is a multifactorial property. The following diagram summarizes the key influencing factors.

Caption: Key factors influencing the solubility of this compound.

Safety and Handling

This compound may cause skin and eye irritation and is harmful if swallowed.[6] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, a strong understanding of its physicochemical properties allows for a rational prediction of its solubility behavior. It is a predominantly nonpolar compound, exhibiting good solubility in many common organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively utilize this compound in a wide range of scientific and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 620-93-9 | FD55152 [biosynth.com]

- 3. Di-p-tolylamine CAS#: 620-93-9 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Di-p-tolylamine - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Dimethyldiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability

4,4'-Dimethyldiphenylamine, a derivative of diphenylamine, is utilized in various industrial applications, including as an antioxidant and a stabilizer. Its efficacy in these roles is intrinsically linked to its thermal stability. Understanding the temperature at which it begins to decompose, the rate of decomposition, and the nature of the resulting products is critical for determining its safe handling temperatures, storage conditions, and suitability for specific applications, particularly in the pharmaceutical industry where it may be used as an intermediate or an excipient. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are paramount in characterizing these properties.

Projected Thermal Decomposition Data

Due to the absence of specific published data for this compound, the following tables present projected quantitative data based on the typical thermal behavior of similar aromatic amines. These tables are intended to provide a representative understanding of the expected thermal events.

Table 1: Projected Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Projected Value | Description |

| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 300 - 350 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss at 400 °C | 80 - 95 % | The percentage of the initial mass lost upon heating to 400 °C in an inert atmosphere. |

| Residual Mass at 600 °C (Inert Atmosphere) | 5 - 15 % | The percentage of the initial mass remaining as a carbonaceous residue at 600 °C. |

Table 2: Projected Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Projected Value | Description |

| Melting Point (Tm) | 78 - 82 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHfus) | 20 - 30 kJ/mol | The heat absorbed during the melting process. |

| Decomposition Exotherm Peak | 300 - 350 °C | The temperature at which the exothermic decomposition process is at its maximum rate. |

| Enthalpy of Decomposition (ΔHdecomp) | -100 to -200 J/g | The heat released during the decomposition process (exothermic). |

Experimental Protocols

The following are detailed, representative experimental protocols for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

-

Temperature Program:

-

Initial Isotherm: Hold the temperature at 30 °C for 10 minutes to allow the sample weight to stabilize.

-

Heating Ramp: Increase the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Final Isotherm (Optional): Hold the temperature at 600 °C for 10 minutes to ensure the completion of any decomposition processes.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss (Tpeak).

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the energetics of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan. Prepare an empty, sealed DSC pan to serve as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Initial Isotherm: Hold the temperature at 25 °C for 5 minutes.

-

Heating Ramp: Increase the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) as the onset or peak of the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Identify any exothermic peaks in the higher temperature range, which would correspond to decomposition, and determine their peak temperatures.

-

Integrate the area of the decomposition exotherm to determine the enthalpy of decomposition (ΔHdecomp).

-

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Proposed Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed via homolytic cleavage of the C-N bonds, which are generally the weakest bonds in the molecule. This would lead to the formation of various radical species that can then undergo further reactions such as hydrogen abstraction, recombination, and fragmentation. The following diagram illustrates a plausible initial step in the decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While the quantitative data presented is projected, the detailed experimental protocols offer a robust starting point for researchers. The thermal decomposition is anticipated to initiate between 250-300 °C, primarily through the cleavage of the C-N bonds, leading to the formation of smaller aromatic fragments. For precise characterization, it is imperative to conduct empirical thermal analysis as outlined. The information and methodologies presented herein are designed to be a valuable resource for scientists and professionals in ensuring the safe and effective use of this compound in thermally sensitive applications.

An In-Depth Technical Guide to the Toxicological Profile and Safety of 4,4'-Dimethyldiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited toxicological data is publicly available for 4,4'-Dimethyldiphenylamine (CAS 620-93-9). Much of the information in this guide is based on general knowledge of aromatic amines and data from the structurally related parent compound, diphenylamine. This information should be used for guidance and not as a definitive toxicological profile. Further comprehensive studies are required to fully elucidate the safety profile of this compound.

Introduction

This compound, also known as di-p-tolylamine, is an aromatic amine with the chemical formula C₁₄H₁₅N. It is utilized in the chemical industry as an intermediate in the synthesis of dyes, antioxidants, and polymer stabilizers.[1] Given its structural classification as a substituted aromatic amine, a class of compounds known for potential toxicological properties, a thorough understanding of its safety profile is crucial for risk assessment and safe handling.[1] This technical guide provides a summary of the currently available toxicological and safety data for this compound. Due to the scarcity of specific data, information on the parent compound, diphenylamine, is also included for comparative purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 620-93-9 | [1] |

| Molecular Formula | C₁₄H₁₅N | [2] |

| Molecular Weight | 197.28 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline solid | [1] |

| Melting Point | 78-82 °C | [3] |

| Boiling Point | 330 °C | [3] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [1] |

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[3] The available information is primarily based on general hazard classifications.

Acute Toxicity

For the parent compound, diphenylamine, the acute oral and dermal toxicity are reported to be low.[4]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1][2]

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies for this compound were identified. Prolonged or repeated exposure may lead to more severe systemic effects, including potential liver and kidney damage.[1]

For diphenylamine, a 28-day repeated dose toxicity study in F344 rats established a No-Observable-Effect-Level (NOEL) of 111 mg/kg/day.[5] Effects observed at higher doses included inhibition of body weight gain, increased organ weights (liver, spleen, kidney), and anemia.[5] Chronic toxicity studies on diphenylamine have shown that it targets the red blood cell system, spleen, liver, and kidneys.[4][6]

Genotoxicity and Mutagenicity

There is a lack of specific genotoxicity and mutagenicity data for this compound. The Ames test is a common preliminary screen for mutagenicity.

Caption: General workflow for an Ames test to assess mutagenicity.

Carcinogenicity

There is insufficient evidence to classify this compound as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] However, caution is advised due to its structural similarity to other aromatic amines, some of which are known carcinogens.[1]

A two-year feeding study of the parent compound, diphenylamine, in B6D2F1 mice did not show a significant increase in the incidence of neoplastic lesions in females.[7] In males, an increased incidence of hemangioma and hemangiosarcoma in the spleen and liver was observed at the mid-dose level.[8]

Reproductive and Developmental Toxicity

No data on the reproductive and developmental toxicity of this compound were found.

For the related compound N,N'-diphenyl-p-phenylenediamine (DPPD), a reproduction/developmental toxicity study in rats identified a NOAEL of 8 mg/kg bw/day, with effects on labor and delivery observed at higher doses.[9]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic data for this compound is not available.

For the parent compound, diphenylamine, animal studies indicate that it is rapidly and completely absorbed after oral ingestion.[4] It undergoes metabolism to sulfonyl and glucuronyl conjugates and is primarily excreted in the urine.[4]

The potential metabolic activation of aromatic amines is a key consideration in their toxicity. This often involves N-hydroxylation by cytochrome P450 enzymes, followed by further conjugation or conversion to reactive electrophiles that can bind to DNA and other macromolecules.

Caption: Potential metabolic activation pathway for aromatic amines.

Safety and Handling

Given the limited toxicological data and the potential hazards associated with aromatic amines, strict safety precautions should be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Experimental Protocols (General)

While specific experimental protocols for this compound are not available, standard OECD guidelines are typically followed for toxicological assessments.

Acute Oral Toxicity (General Protocol based on OECD TG 423)

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Dosage: A single dose of the test substance is administered by gavage. A stepwise procedure is used with a starting dose based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD50 (median lethal dose) is estimated.

Caption: General workflow for an acute oral toxicity study.

Conclusion

The available data on the toxicological profile of this compound is limited, necessitating a cautious approach to its handling and use. While GHS classifications provide a baseline for hazard identification, the absence of quantitative toxicity data, as well as studies on genotoxicity, carcinogenicity, and reproductive toxicity, represents a significant data gap. The information available for the parent compound, diphenylamine, suggests that the liver, kidneys, and hematopoietic system could be potential target organs for toxicity. Further research is imperative to establish a comprehensive and definitive safety profile for this compound to ensure the protection of researchers, scientists, and other professionals who may come into contact with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Di-p-tolylamine - Safety Data Sheet [chemicalbook.com]

- 4. Diphenylamine - Wikipedia [en.wikipedia.org]

- 5. [Twenty-eight day repeated dose toxicity testing of diphenylamine in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHRONIC TOXICITY STUDIES ON DIPHENYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]

- 8. Table 3.1, Studies of carcinogenicity with diphenylamine in experimental animals - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Historical Synthesis Methods for Substituted Diphenylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for the synthesis of substituted diphenylamines, a crucial scaffold in pharmaceuticals and materials science. This document details the fundamental principles, experimental protocols, and comparative data for key synthetic transformations, including the Ullmann condensation, Buchwald-Hartwig amination, Chapman rearrangement, and Smiles rearrangement.

Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a classical method for the formation of carbon-nitrogen (C-N) bonds.[1] It traditionally involves the copper-catalyzed reaction of an aryl halide with an amine at high temperatures.[2] While effective, early iterations of this reaction were often limited by harsh conditions, including high reaction temperatures (often exceeding 210°C), the need for stoichiometric amounts of copper, and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene.[2] Modern advancements have introduced the use of ligands to improve catalyst performance and, in some cases, ligand-free protocols under heterogeneous conditions, which simplify product purification and catalyst recycling.

Quantitative Data

| Entry | Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Aniline | CuI | K₂CO₃ | Nitrobenzene | 210 | 20 | 83 |

| 2 | 2-Chlorobenzoic acid | Aniline | CuI/phenanthroline | KOH | - | - | - | - |

| 3 | 3-Chlorodiphenylamine | (intramolecular) | CuI | K₂CO₃ | DMSO | 120-150 | - | High |

| 4 | Aryl Iodide | N-Methylglycine | CuI | Cs₂CO₃ | DMSO | 40-90 | - | Good to Excellent |

Experimental Protocol: Synthesis of Carbazole via Intramolecular Ullmann Condensation[3]

-

Reaction Setup : In a round-bottom flask, combine 3-chlorodiphenylamine (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition : Under an inert atmosphere (N₂ or Ar), add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

-

Reaction : Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or toluene (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure carbazole.

Catalytic Cycle of the Ullmann Condensation

Caption: Proposed catalytic cycle for the Ullmann condensation.

Buchwald-Hartwig Amination

Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[3][4] This method offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[3] The reaction typically employs a palladium catalyst with a phosphine ligand and a base. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research, leading to the development of several generations of increasingly effective and versatile ligands.[5]

Quantitative Data

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 24 | >95 |

| 2 | 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 2 | 98 |

| 3 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 95 |

| 4 | 1-Iodo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 25 | 2 | 98 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5]

-

Reaction Setup : To a dried reaction tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.01-0.04 mmol), and the palladium source (e.g., Pd(OAc)₂, 0.005-0.02 mmol).

-

Solvent Addition : The tube is sealed with a septum, and the reaction atmosphere is replaced with argon. Anhydrous toluene is then added via syringe.

-

Reaction : The reaction mixture is stirred at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up : After cooling to room temperature, the reaction mixture is diluted with ether, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

Purification : The residue is purified by flash chromatography on silica gel to afford the desired diphenylamine derivative.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Chapman Rearrangement

The Chapman rearrangement is a thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide, which can then be hydrolyzed to the corresponding diphenylamine.[6] This intramolecular reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom.[7] The rearrangement is typically carried out at high temperatures and provides a useful route to diphenylamines that may be difficult to access through other methods.[6]

Quantitative Data

| Entry | Aryl N-Arylbenzimidate | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl N-phenylbenzimidate | None | 300 | 1 | >90 |

| 2 | 4-Nitrophenyl N-phenylbenzimidate | None | 270-280 | 0.5 | 95 |

| 3 | Phenyl N-(4-chlorophenyl)benzimidate | None | 330-340 | 1 | 90 |

| 4 | 2,6-Dichlorophenyl N-phenylbenzimidate | Decalin | 190 | 20 (min) | High (in continuous flow) |

Experimental Protocol: Synthesis of N,N-Diphenylbenzamide via Chapman Rearrangement

-

Synthesis of Aryl N-Arylbenzimidate : The starting imidate is typically prepared from the corresponding N-arylbenzamide and a phenol.

-

Rearrangement : The aryl N-arylbenzimidate is heated in a high-boiling solvent or neat at temperatures ranging from 250 to 340 °C. The progress of the reaction can be monitored by TLC.

-

Hydrolysis : After the rearrangement is complete, the resulting N,N-diarylbenzamide is hydrolyzed to the diphenylamine by heating with a strong acid or base (e.g., alcoholic HCl or KOH).

-

Work-up and Purification : The reaction mixture is cooled, and the diphenylamine is isolated by extraction and purified by crystallization or chromatography.

Logical Workflow of the Chapman Rearrangement

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Chapman rearrangement in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

The Pivotal Role of Diarylamines in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Diarylamines, a class of organic compounds characterized by a nitrogen atom bonded to two aryl groups, have emerged as a cornerstone in the development of high-performance materials. Their unique electronic properties, inherent stability, and synthetic versatility make them indispensable in a wide array of applications, from next-generation electronics to robust polymer systems. This technical guide provides an in-depth exploration of the applications of diarylamines in materials science, focusing on their roles in organic electronics and as polymer additives. It includes a compilation of quantitative performance data, detailed experimental protocols for key synthetic and fabrication processes, and visual diagrams to elucidate underlying mechanisms and workflows.

Diarylamines in Organic Electronics: Powering the Future of Displays and Energy

The electron-rich nature of the diarylamine scaffold makes it an exceptional candidate for facilitating charge transport in organic electronic devices. These materials are predominantly used as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), where they play a critical role in device efficiency and stability.

Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTM layer is responsible for the efficient injection of positive charge carriers (holes) from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. The ideal HTM possesses high hole mobility, appropriate energy levels (HOMO/LUMO) to ensure efficient charge injection and blocking of electrons, and high thermal and morphological stability to ensure long device lifetimes.[1][2] Diarylamine derivatives, such as N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), are industry-standard materials due to their excellent performance.[3][4] More recent research has focused on novel diarylamine structures, such as those incorporating acridine moieties, which have demonstrated exceptional efficiencies.[5]

Quantitative Performance of Diarylamine-Based HTMs in OLEDs

The following table summarizes the performance of various diarylamine derivatives as hole-transporting materials in OLED devices.

| Compound Abbreviation | Highest Occupied Molecular Orbital (HOMO) (eV) | Hole Mobility (cm²/Vs) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |

| NPB | -5.5 | ~8.8 x 10⁻⁴ | 12.3[6] | Not widely reported | 11.45[7] |

| TAPC | -5.5 | ~1.0 x 10⁻² | 21.1 - 55.74[3][8] | 18.58 - 29.28[5][8] | 10.6 - 21.59[5][8] |

| TPA-2ACR | -5.56 | Not Reported | 55.74[5] | 29.28[5] | 21.59[5] |

| BF-DPB | Not Reported | Not Reported | Not Reported | 35.1 (at 1000 cd/m²)[9] | Not Reported |

| 2M-DDF | -5.51 | Not Reported | 4.78[10] | Not Reported | Not Reported |

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

Similar to their role in OLEDs, diarylamines are crucial for efficient hole extraction and transport in perovskite solar cells. The HTM in a PSC extracts holes from the light-absorbing perovskite layer and transports them to the electrode, a process vital for achieving high power conversion efficiencies (PCE). The benchmark HTM in PSCs is the diarylamine-based spiro-OMeTAD. However, its complex synthesis and the need for performance-enhancing, yet stability-compromising, additives have driven research towards new diarylamine derivatives. Recent developments include benzothiazole-based arylamines, which have shown comparable efficiencies to the standard spiro-OMeTAD.[11][12]

Quantitative Performance of Diarylamine-Based HTMs in Perovskite Solar Cells